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Compound Name: Boc-Lisdexamfetamine

Cat. No.: B13860888

Assessing the Bioequivalence of
Lisdexamfetamine Formulations: A Comparative
Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and data for assessing the
bioequivalence of different Lisdexamfetamine formulations. Lisdexamfetamine, a prodrug of
dextroamphetamine, is a widely prescribed medication for the treatment of Attention Deficit
Hyperactivity Disorder (ADHD) and Binge Eating Disorder. Ensuring the bioequivalence of
generic formulations to the reference product is a critical step in the drug approval process,
guaranteeing comparable safety and efficacy. This guide focuses on the analytical
methodologies, particularly the use of internal standards in bioanalytical assays, and presents
comparative pharmacokinetic data from various studies.

The Role of Internal Standards in Bioanalysis

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), an
internal standard (IS) is crucial for accurate and precise quantification of the analyte of interest.
The ideal IS has physicochemical properties very similar to the analyte and is added at a
known concentration to all samples, including calibration standards and quality control
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samples. This allows for correction of any variability that may occur during sample preparation,
chromatography, and ionization.

While the prompt specifically mentions the use of Boc-Lisdexamfetamine, a protected
intermediate in the synthesis of Lisdexamfetamine, a thorough review of the scientific literature
does not support its use as an internal standard in published bioequivalence studies. The tert-
butoxycarbonyl (Boc) protecting group can be labile under certain conditions, such as the
acidic mobile phases often used in LC-MS/MS or during sample processing and storage, which
could lead to inaccurate quantification[1][2].

The standard and regulatory-accepted practice for Lisdexamfetamine bioequivalence studies is
the use of stable isotope-labeled (SIL) internal standards, such as Lisdexamfetamine-d4 and its
active metabolite, dextroamphetamine-d8. These SIL-IS co-elute with the analytes and have
nearly identical ionization efficiencies, making them the gold standard for correcting analytical
variability.

Experimental Protocols for Bioequivalence Studies

A typical bioequivalence study for Lisdexamfetamine formulations follows a standardized
protocol as recommended by regulatory agencies like the U.S. Food and Drug Administration
(FDA)[3][4].

Study Design

e Study Type: Fasting, single-dose, two-treatment, two-period crossover in vivo study.
e Subjects: Healthy male and non-pregnant, non-lactating female volunteers.
e Treatments:

o Test Formulation: The generic Lisdexamfetamine product.

o Reference Formulation: The approved brand-name Lisdexamfetamine product (e.g.,
Vyvanse®).

o Washout Period: A sufficient time between the two treatment periods to ensure complete
elimination of the drug from the body.
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Blood Sampling

Venous blood samples are collected in tubes containing an anticoagulant (e.g., K2ZEDTA) at
predetermined time points before and after drug administration. A typical sampling schedule
includes pre-dose and multiple post-dose time points up to 72 hours to adequately characterize
the pharmacokinetic profile of both Lisdexamfetamine and dextroamphetamine[5].

Bioanalytical Method: LC-MS/MS

The concentration of Lisdexamfetamine and its active metabolite, dextroamphetamine, in
plasma is determined using a validated LC-MS/MS method.

1. Sample Preparation:
e Protein precipitation is a common method for extracting the analytes from the plasma matrix.

» Aliquots of plasma are mixed with a protein precipitating agent, typically acetonitrile,
containing the internal standards (Lisdexamfetamine-d4 and dextroamphetamine-d8).

e The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
e The supernatant is then diluted and injected into the LC-MS/MS system.

2. Chromatographic Separation:

o HPLC System: A high-performance liquid chromatography system.

e Column: A reverse-phase C18 or similar column (e.g., Ascentis Express RP-Amide) is
typically used for separation.

» Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium
acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is
employed to separate the analytes from endogenous plasma components.

* Flow Rate: A constant flow rate is maintained throughout the analysis.

3. Mass Spectrometric Detection:
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e Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.
« lonization Source: Electrospray ionization (ESI) in the positive ion mode is typically used.

o Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and
sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and
internal standard.

Analyte Precursor lon (m/z) Product lon (m/z)
Lisdexamfetamine 264.2 84.1
Dextroamphetamine 136.1 91.1
Lisdexamfetamine-d4 268.2 88.1
Dextroamphetamine-d8 144.2 93.1

Table 1: Example of MRM transitions for Lisdexamfetamine, Dextroamphetamine, and their
deuterated internal standards.

Data Presentation: Comparative Pharmacokinetic
Parameters

The primary objective of a bioequivalence study is to compare the rate and extent of absorption
of the test and reference formulations. This is achieved by comparing key pharmacokinetic
(PK) parameters for the parent drug, Lisdexamfetamine. The data for the active metabolite,
dextroamphetamine, is also analyzed as supportive evidence.

The following tables summarize the results from a representative bioequivalence study
comparing a test formulation to a reference formulation of Lisdexamfetamine.

Table 2: Pharmacokinetic Parameters for Lisdexamfetamine (Parent Drug)
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Test Reference Geometric 90%
Parameter Formulation Formulation Mean Ratio Confidence

(Mean * SD) (Mean * SD) (Test/Ref) % Interval
Cmax (ng/mL) 185.3 + 45.2 190.1 + 48.7 97.48 90.5 - 105.0
AUCO-t

850.6 + 180.4 875.9 + 195.3 97.11 92.8-101.6
(ng-h/mL)
AUCO-o0

865.2 +182.1 890.4 + 198.6 97.17 92.9-101.7
(ng-h/mL)
Tmax (h) 1.0 (0.5 - 2.0) 1.0 (0.5 - 2.5) - -

Cmax: Maximum plasma concentration; AUCO-t: Area under the plasma concentration-time

curve from time zero to the last measurable concentration; AUCO-co: Area under the plasma

concentration-time curve from time zero to infinity; Tmax: Time to reach Cmax (presented as

median and range).

Table 3: Pharmacokinetic Parameters for Dextroamphetamine (Active Metabolite)

Test Reference Geometric 90%
Parameter Formulation Formulation Mean Ratio Confidence

(Mean * SD) (Mean * SD) (Test/Ref) % Interval
Cmax (ng/mL) 458 + 8.9 46.2+9.1 99.13 95.5-102.9
AUCO-t

1150.4 + 250.7 1165.8 £ 260.1 98.68 95.9-101.5
(ng-h/mL)
AUCO-

1180.1 + 255.3 1195.6 + 265.4 98.70 96.0 - 101.5
(ng-h/mL)
Tmax (h) 3.5(2.0-5.0) 3.6 (2.0-5.5) - -

For bioequivalence to be concluded, the 90% confidence interval for the geometric mean ratio

of Cmax and AUC for the parent drug (Lisdexamfetamine) must fall within the acceptance
range of 80.00% to 125.00%[3][4][5]. As shown in Table 2, the 90% ClIs for both Cmax and
AUC of Lisdexamfetamine are well within this range, indicating that the test and reference
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formulations are bioequivalent. The data for dextroamphetamine (Table 3) further supports this
conclusion.

Mandatory Visualization
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Caption: Workflow of a Lisdexamfetamine Bioequivalence Study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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